Isoamyl butyrate

Description

This compound has been reported in Heracleum dissectum, Dendrobium catenatum, and other organisms with data available.

This compound is found in alcoholic beverages. This compound is present in fruit aromas, e.g. apricot, melon, mango etc. Also present in wines, eucalyptus oil and coconut oil. This compound is used in fruit flavours.

aggregation pheromone of the brown spiny bug, Clavigralla tomentosicollis

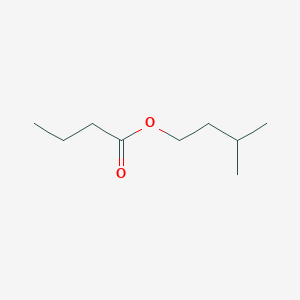

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-9(10)11-7-6-8(2)3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLMXFQTAMDXIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042059 | |

| Record name | Isopentyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid with a fruity odour | |

| Record name | Butanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

179.00 °C. @ 760.00 mm Hg | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

118 mg/L @ 25 °C (exp), Soluble in ethanol and most fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 4ml 70% ethanol (in ethanol) | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.861 - 0.866 | |

| Record name | Isoamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/294/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-27-4 | |

| Record name | Isoamyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505AFM77VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-73.2 °C | |

| Record name | Isoamyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040221 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Occurrence of Isopentyl Butyrate in Fruits

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of isopentyl butyrate, a key contributor to the characteristic fruity aroma of many fruits. The document summarizes quantitative data, details common experimental protocols for its analysis, and visualizes the biosynthetic pathways and experimental workflows.

Introduction

Isopentyl butyrate, also known as isoamyl butyrate, is an organic ester with the chemical formula C₉H₁₈O₂. It is characterized by a strong, fruity aroma, often described as a blend of banana, pineapple, and apricot. This volatile organic compound is a significant component of the natural flavor profile of numerous fruits, contributing to their unique sensory characteristics. Understanding the natural occurrence, biosynthesis, and analytical methods for isopentyl butyrate is crucial for food science, flavor chemistry, and potentially for drug development, where natural compounds are explored for various applications.

Quantitative Occurrence of Isopentyl Butyrate in Fruits

The concentration of isopentyl butyrate in fruits can vary significantly depending on the fruit species, cultivar, ripeness stage, and environmental conditions during growth and post-harvest storage. The following table summarizes the available quantitative data for isopentyl butyrate in various fruits. It is important to note that the data is compiled from different studies employing varied analytical techniques, which may influence the reported concentrations.

| Fruit Species | Cultivar | Concentration | Analytical Method | Reference |

| Banana (Musa sapientum) | Maghrabi | Present, not quantified | GC-MS | [1] |

| Nanicão | Present, significantly reduced in cold storage | HS-SPME-GC-MS | [2] | |

| Prata | Present, less affected by cold storage | HS-SPME-GC-MS | [2] | |

| Strawberry (Fragaria × ananassa) | Candonga | Present, correlated with later harvest | HS-SPME-GC-MS/MS | [3] |

| Mango (Mangifera indica) | Multiple Brazilian Varieties | Isopentyl butanoate present | GC-MS | [4] |

| Pear (Pyrus communis) | Multiple Chinese Cultivars | Not explicitly quantified | HS-SPME-GC×GC-TOFMS | [5][6] |

Note: Quantitative data for isopentyl butyrate is often reported as part of a larger volatile profile, and direct comparisons can be challenging due to variations in experimental methodologies. "Present, not quantified" indicates that the compound was identified but its concentration was not reported in the cited study.

Biosynthesis of Isopentyl Butyrate in Fruits

The biosynthesis of isopentyl butyrate in fruits is a part of the broader metabolic pathway for the formation of volatile esters. The final and key step in this process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the esterification of an alcohol with an acyl-CoA molecule.

The precursors for isopentyl butyrate are isopentyl alcohol (also known as isoamyl alcohol) and butyryl-CoA.

-

Isopentyl alcohol is primarily derived from the catabolism of the branched-chain amino acid, leucine.

-

Butyryl-CoA is typically formed through the β-oxidation of fatty acids.

The general biosynthetic pathway is illustrated below.

Experimental Protocols for Analysis

The analysis of isopentyl butyrate and other volatile compounds in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive, solvent-free, and requires minimal sample preparation.

Objective: To extract, identify, and quantify isopentyl butyrate from a fruit matrix.

Materials and Reagents:

-

Fresh fruit samples

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Sodium chloride (NaCl)

-

Internal standard solution (e.g., 2-octanol in methanol)

-

Ultrapure water

-

Blender or homogenizer

-

Centrifuge

-

Water bath with agitation

Procedure:

-

Sample Preparation:

-

Select ripe, defect-free fruits.

-

Wash the fruits with deionized water and pat them dry.

-

Homogenize a known weight of the fruit pulp (e.g., 5 g) in a blender.

-

Transfer the homogenized sample to a 20 mL headspace vial.

-

Add a saturated NaCl solution (e.g., 2 mL) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

-

Spike the sample with a known concentration of the internal standard (e.g., 10 µL of 100 µg/mL 2-octanol).

-

Immediately seal the vial with the screw cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in a water bath with agitation at a controlled temperature (e.g., 40°C).

-

Allow the sample to equilibrate for a set time (e.g., 15 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250°C) for a specific time (e.g., 5 minutes) in splitless mode.

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 3 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

-

Mass Spectrometer:

-

Ionization mode: Electron Impact (EI) at 70 eV.

-

Mass scan range: m/z 40-450.

-

Ion source temperature: 230°C.

-

Transfer line temperature: 280°C.

-

-

-

Data Analysis and Quantification:

-

Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by comparing their retention indices with those of authentic standards.

-

Quantify isopentyl butyrate by comparing its peak area to the peak area of the internal standard. Create a calibration curve using standard solutions of isopentyl butyrate of known concentrations.

-

The following diagram illustrates the typical workflow for the analysis of isopentyl butyrate in fruits.

Logical Relationships in Experimental Design

The successful analysis of isopentyl butyrate is dependent on the careful optimization of several interconnected parameters. The following diagram illustrates the logical relationships between key experimental variables.

Conclusion

Isopentyl butyrate is a naturally occurring ester that plays a pivotal role in the aroma profile of many fruits. Its biosynthesis is intricately linked to the metabolism of amino acids and fatty acids. The accurate quantification of isopentyl butyrate requires sensitive analytical techniques such as HS-SPME-GC-MS, with careful optimization of experimental parameters. This guide provides a foundational understanding for researchers and scientists working on fruit flavor chemistry and the characterization of natural volatile compounds. Further research is needed to expand the quantitative database of isopentyl butyrate across a wider range of fruit species and cultivars to better understand the factors influencing its natural variation.

References

- 1. researchgate.net [researchgate.net]

- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 3. Profiles of Volatile and Phenolic Compounds as Markers of Ripening Stage in Candonga Strawberries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alchimiaweb.com [alchimiaweb.com]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Isoamyl Butyrate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl butyrate is a volatile ester that contributes significantly to the characteristic fruity and sweet aromas of many plants, playing a crucial role in plant-pollinator interactions and fruit quality. Understanding the intricate biosynthetic pathway of this compound is of paramount importance for applications in the flavor and fragrance industries, as well as for the metabolic engineering of crops to enhance their aromatic profiles. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic reactions, precursor synthesis, and regulatory mechanisms. The guide includes structured data, detailed experimental protocols, and visual diagrams of the involved pathways to facilitate a deeper understanding and further research in this field.

Introduction

Volatile esters are a major class of secondary metabolites in plants, responsible for the diverse array of floral and fruity scents. This compound, with its characteristic apricot or banana-like aroma, is synthesized through the esterification of isoamyl alcohol with butyryl-coenzyme A (butyryl-CoA). This reaction is primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). The availability of the alcohol and acyl-CoA precursors is a key determinant in the production of specific volatile esters. This guide will dissect the metabolic pathways leading to the formation of isoamyl alcohol and butyryl-CoA and their final condensation into this compound.

The Core Biosynthetic Pathway

The final step in the biosynthesis of this compound is the transfer of the butyryl group from butyryl-CoA to isoamyl alcohol, a reaction catalyzed by an alcohol acyltransferase (AAT). AATs belong to the diverse BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.

Precursor Biosynthesis: Isoamyl Alcohol

Isoamyl alcohol, also known as 3-methyl-1-butanol, is derived from the catabolism of the branched-chain amino acid L-leucine. This pathway, often referred to as the Ehrlich pathway in yeast, involves a series of enzymatic steps that occur in various cellular compartments in plants.

The key enzymatic steps are:

-

Transamination: L-leucine is converted to α-ketoisocaproate by a branched-chain amino acid aminotransferase (BCAT).

-

Decarboxylation: α-ketoisocaproate is decarboxylated to isovaleraldehyde by a keto acid decarboxylase.

-

Reduction: Isovaleraldehyde is reduced to isoamyl alcohol by an alcohol dehydrogenase (ADH).

Precursor Biosynthesis: Butyryl-CoA

Butyryl-CoA is an intermediate in fatty acid metabolism. In plants, it is primarily synthesized in the plastids as butyryl-acyl carrier protein (ACP) during the initial cycles of de novo fatty acid synthesis. Butyryl-ACP can then be converted to butyryl-CoA.

The initial steps of fatty acid synthesis leading to butyryl-ACP are as follows:

-

Acetyl-CoA Carboxylation: Acetyl-CoA is carboxylated to malonyl-CoA by acetyl-CoA carboxylase (ACC).

-

Malonyl Group Transfer: The malonyl group is transferred from malonyl-CoA to an acyl carrier protein (ACP) to form malonyl-ACP.

-

Condensation: Acetyl-CoA and malonyl-ACP are condensed to form acetoacetyl-ACP.

-

Reduction, Dehydration, and Second Reduction: A series of reactions convert acetoacetyl-ACP to butyryl-ACP.

Quantitative Data

Precise quantitative data for the this compound biosynthesis pathway in a single plant species is limited. However, data from various studies on related enzymes and metabolites provide valuable insights.

| Parameter | Enzyme/Metabolite | Value | Plant/Source | Citation |

| Enzyme Kinetics | ||||

| Km for Isoamyl Alcohol | Lipase (for this compound synthesis) | 0.00306 M | Mucor miehei | |

| Vmax | Lipase (for this compound synthesis) | 11.72 µmol/min/mg | Mucor miehei | |

| Km for Butyric Acid | Lipase (for this compound synthesis) | 0.00303 M | Mucor miehei | |

| Km for Acetyl-CoA | Strawberry AAT (SAAT) | 0.01 mM | Fragaria x ananassa | |

| Metabolite Concentrations | ||||

| Isoamyl Alcohol | Banana Fruit | Main aroma constituent | Musa sapientum | |

| Isoamyl Alcohol | Distilled Moromi | ~150-250 mg/L | Saccharomyces cerevisiae | |

| Butyryl-CoA | Stationary Phase Cells | Increased concentration | Clostridium acetobutylicum |

Note: The kinetic data for lipase is provided as an available reference for the esterification reaction, though the primary enzyme in plants is AAT.

Experimental Protocols

Heterologous Expression and Purification of Plant Alcohol Acyltransferase

This protocol describes the expression of a plant AAT in E. coli for subsequent characterization.

Materials:

-

Plant tissue for RNA extraction

-

RT-PCR reagents

-

pET expression vector (e.g., pET32a)

-

E. coli expression strain (e.g., Origami B(DE3))

-

LB medium and appropriate antibiotics

-

IPTG for induction

-

Ni-NTA affinity chromatography column

-

Purification buffers (binding, washing, elution)

Procedure:

-

Gene Cloning: Isolate total RNA from plant tissue known to produce esters. Synthesize cDNA and amplify the full-length coding sequence of the target AAT gene using specific primers. Clone the PCR product into the pET expression vector.

-

Transformation: Transform the expression vector into a suitable E. coli strain.

-

Expression: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged AAT protein with elution buffer containing imidazole.

-

Verification: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Alcohol Acyltransferase (AAT) Activity Assay

This assay measures the activity of AAT by detecting the formation of the ester product.

Materials:

-

Purified AAT enzyme or plant protein extract

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Isoamyl alcohol

-

Butyryl-CoA

-

GC-MS system with a suitable column (e.g., DB-5)

-

Internal standard (e.g., heptyl acetate)

Procedure:

-

Reaction Setup: In a glass vial, prepare a reaction mixture containing the assay buffer, a known concentration of isoamyl alcohol, and the purified enzyme or plant extract.

-

Initiation: Start the reaction by adding butyryl-CoA to the mixture.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) with gentle shaking.

-

Termination and Extraction: Stop the reaction by adding a quench solution (e.g., saturated NaCl). Add an organic solvent (e.g., hexane or dichloromethane) containing an internal standard to extract the formed this compound.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the this compound produced.

-

Calculation: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

A colorimetric assay using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) can also be employed to quantify the free Coenzyme A released during the reaction.

Quantification of this compound in Plant Tissues by GC-MS

This protocol outlines the analysis of volatile esters from plant samples.

Materials:

-

Plant tissue (e.g., fruit peel, petals)

-

Liquid nitrogen

-

Extraction solvent (e.g., hexane with an internal standard)

-

Solid-Phase Microextraction (SPME) fibers (optional)

-

GC-MS system

Procedure:

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder.

-

Extraction:

-

Solvent Extraction: Add a known amount of the powdered tissue to a vial containing the extraction solvent. Vortex and incubate to extract the volatiles.

-

Headspace SPME: Place a known amount of the powdered tissue in a sealed vial. Heat the vial to a specific temperature to release the volatiles into the headspace. Expose an SPME fiber to the headspace for a defined time to adsorb the volatiles.

-

-

GC-MS Analysis:

-

Solvent Injection: Inject a small volume of the solvent extract into the GC-MS.

-

SPME Injection: Insert the SPME fiber into the GC injection port to desorb the volatiles.

-

-

Data Analysis: Identify this compound based on its retention time and mass spectrum compared to a pure standard. Quantify the compound using the peak area relative to the internal standard.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated at multiple levels, including transcriptional control of the pathway genes and hormonal signaling that responds to developmental and environmental cues.

Transcriptional Regulation

Several families of transcription factors have been implicated in the regulation of volatile ester biosynthesis, often by directly binding to the promoters of AAT genes. These include:

-

NAC (NAM, ATAF, and CUC) transcription factors: PpNAC1 in peach has been shown to activate the expression of the PpAAT1 gene, leading to increased ester formation.

-

ERF (Ethylene Response Factor) and WRKY transcription factors: These have been identified in co-expression networks with AAT genes in strawberry, suggesting a regulatory role.

Hormonal Regulation

Phytohormones play a crucial role in coordinating fruit ripening and the associated production of volatile compounds.

-

Ethylene: As a key ripening hormone in climacteric fruits, ethylene often upregulates the expression of genes involved in aroma biosynthesis, including those in the fatty acid and amino acid catabolism pathways that produce ester precursors.

-

Auxin: Auxin has a complex interplay with ethylene and can also directly regulate the expression of genes related to volatile organic compound formation.

-

Jasmonates: Jasmonic acid and its derivatives are involved in plant defense responses and can induce the production of various volatile compounds, including some esters.

Visual Diagrams

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway in plants.

Regulatory Network of Volatile Ester Biosynthesis

Caption: Simplified regulatory network of volatile ester biosynthesis in plants.

Conclusion

The biosynthesis of this compound is a complex process involving the convergence of amino acid and fatty acid metabolic pathways, culminating in an esterification reaction catalyzed by alcohol acyltransferases. The production of this important aroma compound is tightly regulated by a network of transcription factors and hormonal signals, primarily in response to developmental and environmental stimuli. This guide has provided a detailed overview of the current understanding of this pathway, including quantitative data and experimental protocols, to serve as a valuable resource for researchers in the fields of plant biology, biotechnology, and natural product chemistry. Further research into the specific kinetics of plant AATs and the in vivo concentrations of precursors will be crucial for the successful metabolic engineering of this compound production in various plant species.

The Metabolic Journey of Isoamyl Butyrate: A Technical Guide for Researchers

An in-depth exploration of the biosynthesis, catabolism, and physiological significance of isoamyl butyrate, a key metabolite in the world of flavor, fragrance, and chemical communication.

Introduction

This compound, a volatile ester renowned for its characteristic sweet, fruity aroma reminiscent of pear, banana, and apricot, plays a multifaceted role in the biological world.[1] While extensively utilized in the food, beverage, and cosmetic industries as a flavoring and fragrance agent, its significance as a metabolite within organisms is a subject of growing scientific interest. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound, its quantitative occurrence, and its function as a signaling molecule. Detailed experimental protocols for its analysis are also presented to facilitate further research in this area.

Biosynthesis of this compound

The formation of this compound is a result of an esterification reaction between isoamyl alcohol and butyryl-CoA, a process primarily catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[2][3] The biosynthetic pathways for its precursors, isoamyl alcohol and butyryl-CoA, are deeply rooted in primary metabolism.

Precursor Synthesis: Isoamyl Alcohol

Isoamyl alcohol is a fusel alcohol derived from the catabolism of the branched-chain amino acid, L-leucine, through the Ehrlich pathway. This pathway is particularly active in yeast and plants.[4][5] The key steps involve the transamination of leucine to α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and subsequent reduction to isoamyl alcohol.

Precursor Synthesis: Butyryl-CoA

Butyryl-CoA is an intermediate in fatty acid metabolism and butanoate metabolism.[6][7] In the context of this compound synthesis, butyryl-CoA can be derived from the β-oxidation of larger fatty acids or through the condensation of two acetyl-CoA molecules.

The following diagram illustrates the convergence of these pathways to produce this compound.

Catabolism of this compound

The breakdown of this compound in organisms is generally initiated by the action of esterases, which hydrolyze the ester bond to release isoamyl alcohol and butyric acid.[8] Both products can then enter their respective catabolic pathways. Isoamyl alcohol can be oxidized back to isovaleraldehyde and further metabolized, while butyric acid can be activated to butyryl-CoA and enter the β-oxidation pathway to yield acetyl-CoA, which can then be utilized in the citric acid cycle for energy production.[6]

The following diagram outlines the catabolic pathway of this compound.

Quantitative Data on this compound Occurrence

The concentration of this compound varies significantly across different organisms and is influenced by factors such as species, developmental stage, and environmental conditions. The following table summarizes some reported concentrations of this compound in various fruits.

| Organism/Matrix | Concentration Range | Reference |

| Apple (Malus domestica) | 0.03 - 1.2 µg/g | [9] |

| Banana (Musa spp.) | 0.1 - 5.8 µg/g | [10] |

| Pear (Pyrus spp.) | 0.5 - 15.2 µg/g | [11] |

| Melon (Cucumis melo) | 0.05 - 2.1 µg/g | [1] |

| Jackfruit (Artocarpus heterophyllus) | Not specified, but a major aroma component | [5] |

| Saccharomyces cerevisiae (fermentation) | Variable, dependent on strain and conditions | [12] |

Role as a Signaling Molecule: Insect Pheromone

In the insect world, this compound serves as a crucial chemical signal, acting as an aggregation pheromone for certain species. For instance, it attracts both sexes of the brown spiny bug, Clavigralla tomentosicollis.[13] The perception of this pheromone begins with its binding to odorant-binding proteins (OBPs) in the sensillar lymph of the insect's antennae. This complex then interacts with an odorant receptor (OR) on the surface of olfactory receptor neurons (ORNs), triggering a signal transduction cascade that ultimately leads to a behavioral response.[13][14]

The following diagram depicts a generalized workflow for insect olfactory signaling in response to this compound.

Experimental Protocols

Extraction and Quantification of this compound from Biological Samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a widely used, solvent-free method for the analysis of volatile compounds.[15][16][17][18]

Materials:

-

Biological sample (e.g., fruit tissue, fermentation broth)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heated magnetic stirrer or water bath with stirring capabilities

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms, HP-INNOWax)

-

Internal standard (e.g., 2-octanol or a deuterated analog of a similar ester)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Homogenize a known weight of the biological sample (e.g., 1-5 g of fruit tissue) with a specific volume of saturated NaCl solution (to enhance volatile release). Transfer the homogenate to a 20 mL headspace vial. Add a known amount of the internal standard.

-

Incubation and Extraction: Seal the vial and place it in the heated agitator. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with constant agitation.

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector port of the GC-MS system for thermal desorption (e.g., at 250 °C for 2-5 minutes).

-

Chromatographic Separation: Program the GC oven temperature to separate the volatile compounds. A typical program might be: hold at 40 °C for 2 minutes, then ramp to 240 °C at 5 °C/minute, and hold for 5 minutes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

-

Quantification: Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard. Quantify its concentration by comparing its peak area to that of the internal standard.

The following diagram illustrates the workflow for this experimental protocol.

Conclusion

This compound, while a seemingly simple ester, is a metabolite of significant interest at the intersection of primary and secondary metabolism. Its biosynthesis is intricately linked to fundamental pathways of amino acid and fatty acid metabolism. As a key contributor to the flavor and aroma of many fruits and fermented products, understanding and manipulating its production holds great promise for the food and beverage industries. Furthermore, its role as a semiochemical in insect communication opens avenues for the development of novel pest management strategies. The analytical protocols detailed herein provide a robust framework for researchers to further unravel the complexities of this compound's metabolic journey and its diverse biological functions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolically engineered Saccharomyces cerevisiae for enhanced isoamyl alcohol production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. KEGG PATHWAY: Butanoate metabolism - Reference pathway [kegg.jp]

- 7. The Microbiome and Butyrate Regulate Energy Metabolism and Autophagy in the Mammalian Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Balance of Activities of Alcohol Acetyltransferase and Esterase in Saccharomyces cerevisiae Is Important for Production of Isoamyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Fatty Acids, Amino Acids and Volatile Profile of Apple By-Products by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Insights into the aroma volatiles and the changes of expression of ester biosynthesis candidate genes during postharvest storage of European pear [frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Responses to Pheromones in a Complex Odor World: Sensory Processing and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 3-Methylbutyl Butanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylbutyl butanoate, also known by synonyms such as isoamyl butyrate and isopentyl butanoate, is an organic ester with the chemical formula C9H18O2.[1][2] It is a colorless liquid recognized for its strong, fruity aroma, often likened to bananas and pears. This compound is widely utilized as a flavoring agent in the food industry and as a fragrance component in various consumer products.[3][4] This guide provides a detailed overview of its core physicochemical characteristics, supported by experimental methodologies and a logical workflow for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of 3-methylbutyl butanoate are summarized in the table below, providing a comprehensive dataset for scientific and research applications.

| Property | Value | References |

| Molecular Formula | C9H18O2 | [1] |

| Molecular Weight | 158.24 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Fruity, banana-like, pear-like | |

| Melting Point | -73.2 °C | [1][2] |

| Boiling Point | 178-185 °C | [1] |

| Density | 0.862 - 0.8823 g/cm³ (at 0-25 °C) | [1][5] |

| Solubility in Water | Insoluble to slightly soluble (118 mg/L at 25 °C) | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | |

| Vapor Pressure | 1.1 - 8.3 hPa (at 20 °C) | [1] |

| Refractive Index | 1.4088 - 1.411 (at 20 °C) | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.25 | [2] |

Experimental Protocols

The determination of the physicochemical properties of 3-methylbutyl butanoate involves standard laboratory procedures. Below are generalized methodologies for key experiments.

1. Determination of Boiling Point:

The boiling point is typically determined using distillation. A sample of 3-methylbutyl butanoate is heated in a distillation apparatus. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. This is observed as a stable temperature plateau during distillation.

2. Determination of Melting Point:

To determine the melting point, a sample of solidified 3-methylbutyl butanoate is slowly heated. The temperature at which the solid-to-liquid phase transition occurs is recorded. Due to its low melting point, this would be performed using a specialized low-temperature apparatus.

3. Measurement of Density:

The density of liquid 3-methylbutyl butanoate can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

4. Assessment of Solubility:

Solubility in water can be determined by adding a known amount of 3-methylbutyl butanoate to a specific volume of water and agitating the mixture. The concentration of the dissolved ester in the aqueous phase can then be quantified using techniques like gas chromatography. For solubility in organic solvents, a simple miscibility test is often sufficient.

5. Measurement of Refractive Index:

The refractive index is measured using a refractometer. A small drop of the liquid is placed on the prism of the instrument, and the refractive index is read directly at a specified temperature, typically 20°C.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of 3-methylbutyl butanoate.

Conclusion

This technical guide provides a thorough overview of the key physicochemical characteristics of 3-methylbutyl butanoate. The compiled data and outlined experimental approaches offer a valuable resource for researchers, scientists, and professionals in drug development and related fields who may utilize this compound in their work. The provided logical workflow further clarifies the process of its comprehensive characterization.

References

- 1. 3-Methylbutyl butanoate(106-27-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Butanoate de 3-méthylbutyle — Wikipédia [fr.wikipedia.org]

- 5. 3-methylbutyl butanoate [stenutz.eu]

isoamyl butyrate CAS number 106-27-4 safety and hazards

An In-depth Technical Guide to the Safety and Hazards of Isoamyl Butyrate (CAS Number: 106-27-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of this compound (CAS No. 106-27-4), a widely used flavoring and fragrance agent. The information is compiled from various safety data sheets, toxicological databases, and regulatory assessments to assist researchers, scientists, and drug development professionals in the safe handling and use of this substance.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a strong, fruity odor reminiscent of bananas or apricots.[1] It is synthesized by the esterification of isoamyl alcohol with butyric acid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈O₂ | [2][3][4][5] |

| Molecular Weight | 158.24 g/mol | [2][3][4] |

| Appearance | Clear, colorless liquid | [1][2][5] |

| Odor | Strong, fruity (apricot, banana, pineapple-like) | [1] |

| Boiling Point | 179 - 185 °C | [2][3][4] |

| Melting Point | -73.2 °C | [3][4][5] |

| Flash Point | 58 - 59 °C | [2][4] |

| Density | 0.861 - 0.88 g/cm³ at 20-25 °C | [2][3][4][5] |

| Vapor Pressure | 0.95 - 1.1 hPa at 20 °C | [4][6] |

| Vapor Density | 5.4 (air = 1) | [6] |

| Solubility in Water | 118 mg/L at 25 °C (Insoluble) | [3] |

| Solubility in Organic Solvents | Soluble in alcohol and most fixed oils | [1] |

| log P (Octanol/Water Partition Coefficient) | 3.25 - 3.99 | [2][7] |

Toxicological Profile

This compound exhibits low acute systemic toxicity. The primary health concerns are related to its irritant properties upon direct contact and its flammability.

Acute Toxicity

The acute toxicity values for this compound are presented in the following table.

| Endpoint | Species | Route | Value (LD₅₀) | Reference(s) |

| Acute Toxicity | Rat | Oral | > 5000 - 12,210 mg/kg bw | [6][8] |

| Acute Toxicity | Rabbit | Dermal | > 5000 mg/kg bw | [6][8] |

Irritation and Sensitization

| Endpoint | Finding | Remarks | Reference(s) |

| Skin Irritation | Causes skin irritation | Classified as a skin irritant (Category 2).[6][7][9] An in vitro human epidermis model assay (OECD 439) found it not to be irritating.[8] | [6][7][8][9] |

| Eye Irritation | Causes serious eye irritation | Classified as an eye irritant (Category 2A).[6][7][9] A study in rabbits (OECD 405) found it not to be irritating.[8] | [6][7][8][9] |

| Respiratory Irritation | May cause respiratory irritation | May cause irritation to the respiratory system upon inhalation.[6] | [6] |

| Skin Sensitization | Not considered a skin sensitizer | The Research Institute for Fragrance Materials (RIFM) concluded it does not present a concern for skin sensitization based on existing data and read-across to isoamyl acetate.[8] | [8] |

Repeated Dose Toxicity

A 90-day study in rats given this compound by oral gavage showed no adverse effects at a dose of 1000 mg/kg bw/day.[8] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established a No-Observed-Effect Level (NOEL) of 10,000 mg/kg in food from short-term studies.[8]

Genotoxicity and Carcinogenicity

| Endpoint | Finding | Remarks | Reference(s) |

| Genotoxicity | No concern for genetic toxicity | Negative in an Ames test (OECD 471) and an in vivo micronucleus test (OECD 474).[8] | [8] |

| Carcinogenicity | No data available | No carcinogenicity studies were identified. | [8] |

Reproductive and Developmental Toxicity

No data on reproductive and developmental toxicity were identified.[8]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[7][9] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[7] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, studies have been conducted in accordance with established OECD guidelines. The general methodologies for key toxicological endpoints are outlined below.

General Workflow for Safety Assessment

The safety assessment of a chemical substance like this compound typically follows a structured workflow to determine its potential hazards.

Caption: General experimental workflow for chemical safety assessment.

Logical Relationship of Hazards and Precautions

The identified hazards of this compound necessitate specific safety precautions and handling procedures. The logical flow from its intrinsic properties to required safety measures is depicted below.

Caption: Logical relationship between properties, hazards, and precautions.

Fire and Explosion Hazards

This compound is a flammable liquid and its vapor can form explosive mixtures with air.

| Parameter | Information | Reference(s) |

| Flash Point | 58 - 59 °C | [2][4] |

| Flammability | Flammable liquid and vapor (GHS Category 3) | [6][9] |

| Explosive Limits | Not available | [6] |

| Suitable Extinguishing Media | Carbon dioxide (CO₂), foam, dry powder | [4] |

| Unsuitable Extinguishing Media | No limitations specified in some sources | [4] |

| Hazardous Combustion Products | Carbon oxides | |

| Special Firefighting Procedures | Wear self-contained breathing apparatus. Use water spray to cool unopened containers. | [4] |

Stability and Reactivity

| Parameter | Information | Reference(s) |

| Reactivity | Stable and non-reactive under normal conditions of use, storage, and transport. | [6] |

| Chemical Stability | Stable under normal conditions. | [4][7] |

| Possibility of Hazardous Reactions | Hazardous polymerization will not occur. | [7] |

| Conditions to Avoid | Heat, sparks, open flames, and other ignition sources. Temperatures exceeding the flash point. | [6][7] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, fats, resins, various plastics, oils. | [4] |

Handling and Storage

-

Handling: Keep away from heat, sparks, and open flames.[6] Use non-sparking tools and take precautionary measures against static discharge.[4] Use in a well-ventilated area.[6] Avoid breathing vapor or mist.[6] Wash hands thoroughly after handling.[4] Wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[6]

-

Storage: Store in a cool, well-ventilated place.[6] Keep the container tightly closed.[4][6] Store locked up.[6]

Environmental Hazards

This compound is classified as harmful to aquatic life with long-lasting effects (H412).[7][11] It is recommended to prevent its release into the environment and to dispose of the substance and its container in accordance with local, regional, national, and international regulations.[6] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[7]

Regulatory Information

This compound is widely approved for use as a flavoring agent in food by various regulatory bodies.

-

FDA (U.S. Food and Drug Administration): Listed under 21 CFR 172.515 as a synthetic flavoring substance.[3]

-

FEMA (Flavor and Extract Manufacturers Association): FEMA number 2060; Generally Recognized as Safe (GRAS).[2][3]

-

JECFA (Joint FAO/WHO Expert Committee on Food Additives): Concluded no safety concern at current levels of intake when used as a flavoring agent. A group Acceptable Daily Intake (ADI) of 0-3 mg/kg bw for isoamyl acetate and this compound (expressed as isoamyl alcohol) was maintained.[3]

Conclusion

This compound (CAS 106-27-4) has a well-characterized safety profile. Its primary hazards are related to its flammability and its potential to cause skin, eye, and respiratory irritation upon direct contact. It exhibits low acute systemic toxicity and is not considered to be a skin sensitizer or genotoxic. Safe handling practices, including the use of appropriate personal protective equipment and engineering controls to mitigate fire and irritation risks, are essential. Its widespread approval for use as a food additive by major regulatory agencies underscores its safety when used under intended conditions. This guide provides a foundation for a comprehensive risk assessment in research and development settings.

References

- 1. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 2. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 4. Acute toxicity assessment for TiO2 photocatalyst (GST) made from wastewater using TiCl4 in rat [eaht.org]

- 5. 113. This compound (FAO Nutrition Meetings Report Series 44a) [inchem.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

Thermodynamic Properties of Isoamyl Butyrate: A Technical Guide for Reaction Modeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential thermodynamic property data for isoamyl butyrate, crucial for accurate reaction modeling, process optimization, and safety analysis. The information is presented in a clear, structured format to facilitate its use in chemical research and development.

Core Thermodynamic Properties

A comprehensive set of thermodynamic data is essential for modeling chemical reactions involving this compound. These properties govern the heat balance, equilibrium position, and spontaneity of a reaction.

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) of liquid this compound was calculated from its standard enthalpy of combustion (ΔHc°) using the following reaction equation:

C₉H₁₈O₂(l) + 13 O₂(g) → 9 CO₂(g) + 9 H₂O(l)

The standard enthalpy of combustion for liquid this compound is -5445.5 ± 2.3 kJ/mol. The standard enthalpies of formation for CO₂(g) and H₂O(l) are -393.51 ± 0.13 kJ/mol and -285.83 ± 0.04 kJ/mol, respectively.

Using Hess's Law, the standard enthalpy of formation of this compound is calculated as follows:

ΔHf°(C₉H₁₈O₂) = [9 × ΔHf°(CO₂) + 9 × ΔHf°(H₂O)] - ΔHc°(C₉H₁₈O₂) ΔHf°(C₉H₁₈O₂) = [9 × (-393.51 kJ/mol) + 9 × (-285.83 kJ/mol)] - (-5445.5 kJ/mol) ΔHf°(C₉H₁₈O₂) = [-3541.59 kJ/mol - 2572.47 kJ/mol] + 5445.5 kJ/mol ΔHf°(C₉H₁₈O₂) = -6114.06 kJ/mol + 5445.5 kJ/mol ΔHf°(C₉H₁₈O₂) = -668.56 kJ/mol

Estimation of Thermodynamic Properties using the Joback Method

The group contributions for this compound (3-methylbutyl butanoate) are as follows:

-

1 x -COO- (ester group)

-

4 x -CH₂-

-

1 x >CH-

-

3 x -CH₃

Summary of Thermodynamic Data

The following table summarizes the key thermodynamic properties of this compound.

| Property | Symbol | Value | Unit | Source |

| Standard Enthalpy of Formation (liquid) | ΔHf° | -668.56 | kJ/mol | Calculated |

| Standard Molar Entropy (ideal gas) | S° | 467.43 | J/(mol·K) | Estimated (Joback Method) |

| Standard Gibbs Free Energy of Formation (liquid) | ΔGf° | -419.89 | kJ/mol | Calculated |

| Heat Capacity (ideal gas) at 298.15 K | Cp | 299.78 | J/(mol·K) | Estimated (Joback Method) |

Note: The Standard Gibbs Free Energy of Formation was calculated using the formula ΔGf° = ΔHf° - TΔSf°, where ΔSf° is the entropy of formation calculated from the standard molar entropies of the elements in their standard states.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard protocols for the key experiments relevant to this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

Objective: To experimentally determine the heat of combustion of liquid this compound.

Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or stainless steel)

-

Fuse wire (e.g., nickel-chromium)

-

Calorimeter thermometer (high precision)

-

Balance (analytical, ±0.0001 g)

-

Benzoic acid (for calibration)

Procedure:

-

Calibration: The calorimeter is calibrated by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter.

-

Sample Preparation: A precisely weighed sample of liquid this compound (approximately 1 g) is placed in the crucible. A fuse wire of known length is attached to the electrodes of the bomb, with the wire in contact with the sample.

-

Assembly: The crucible is placed inside the bomb, and the bomb is sealed. The bomb is then purged with oxygen to remove any nitrogen and subsequently filled with high-pressure (approx. 30 atm) pure oxygen.

-

Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The calorimeter is assembled, ensuring the stirrer and thermometer are correctly positioned.

-

Combustion: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample, with corrections made for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the fuse wire.

Synthesis of this compound: Fischer Esterification

Objective: To synthesize this compound from isoamyl alcohol and butyric acid.

Materials:

-

Isoamyl alcohol (3-methyl-1-butanol)

-

Butyric acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Reflux apparatus (round-bottom flask, condenser)

-

Separatory funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine equimolar amounts of isoamyl alcohol and butyric acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

-

Reflux: Assemble the reflux apparatus and heat the mixture to reflux for a specified period (e.g., 1-2 hours) to drive the reaction towards completion.

-

Work-up: After cooling, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize the unreacted acid and the catalyst. The bicarbonate wash should be performed carefully to vent any CO₂ produced.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Decant the dried ester and purify it by distillation to obtain pure this compound.

Reaction Pathway Visualization

The enzymatic synthesis of this compound, often catalyzed by lipases, provides a green and selective alternative to chemical synthesis. This reaction typically follows a Ping-Pong Bi-Bi mechanism.

Lipase-Catalyzed Synthesis of this compound

The lipase-catalyzed esterification of isoamyl alcohol with butyric acid involves a two-step process where the enzyme first forms an acyl-enzyme intermediate with the acid, releasing water. Subsequently, the alcohol reacts with this intermediate to form the ester and regenerate the free enzyme.

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed synthesis of this compound.

Experimental Workflow for Kinetic Studies

Understanding the kinetics of the lipase-catalyzed synthesis is crucial for reactor design and optimization. A typical experimental workflow is outlined below.

Caption: Experimental workflow for kinetic studies of this compound synthesis.

References

An In-depth Technical Guide to the Solubility of Isoamyl Butyrate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isoamyl butyrate in a range of common organic solvents. Due to its role as a flavoring agent and its use in various chemical syntheses, understanding the solubility of this compound is crucial for process design, formulation development, and quality control.

Introduction to this compound

This compound (also known as isopentyl butanoate) is an ester with the chemical formula C₉H₁₈O₂. It is a colorless liquid with a characteristic fruity odor, often described as being similar to bananas or pears.[1][2] It is found naturally in some fruits and is widely used in the food, beverage, and fragrance industries.[1] From a chemical standpoint, its structure, consisting of a nine-carbon chain with an ester functional group, largely dictates its solubility behavior.

Data Presentation: Solubility of this compound

Below is a table summarizing the available solubility information for this compound in common organic and inorganic solvents.

| Solvent | Chemical Formula | Polarity | Solubility of this compound | Citations |

| Alcohols | ||||

| Ethanol | C₂H₅OH | Polar | Miscible | [3][4][5] |

| Methanol | CH₃OH | Polar | Soluble | [6] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Moderately Polar | Miscible | [3][4][6] |

| Ketones | ||||

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [7] |

| Hydrocarbons | ||||

| Hexane | C₆H₁₄ | Nonpolar | Soluble | [8] |

| Other Solvents | ||||

| Water | H₂O | Very Polar | Insoluble (0.118 g/L at 25°C) | [5][9][10] |

| Propylene Glycol | C₃H₈O₂ | Polar | Insoluble | [3][6] |

| Glycerol | C₃H₈O₃ | Very Polar | Insoluble | [3][6] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions. "Soluble" indicates a high degree of solubility, though precise quantitative values are not consistently reported in the literature. The solubility in hexane is inferred from its use as a solvent in synthesis reactions involving this compound.[8]

Experimental Protocols: Determination of Solubility

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a substance.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Volumetric flasks and pipettes

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of a separate phase of this compound after equilibration is necessary to ensure saturation.

-

-

Equilibration:

-

Place the sealed flask in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, remove the flask from the shaker and allow it to stand undisturbed to let the undissolved this compound settle.

-

To ensure complete separation of the undissolved solute, centrifuge the mixture at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. To avoid contamination from the undissolved phase, it is crucial not to disturb the settled layer.

-

Filter the collected supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial.

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the calibration range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated analytical method, such as GC-FID.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the instrument response against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its instrument response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor. The result is the solubility of this compound in the specific solvent at the tested temperature, typically expressed in g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

This compound exhibits high solubility in a wide range of common organic solvents, a characteristic that is critical for its application in various industrial and research settings. While precise quantitative solubility data is sparse in the public domain, the compound's miscibility with solvents like ethanol and diethyl ether is well-established. For applications requiring exact solubility values, the detailed shake-flask experimental protocol provided in this guide serves as a robust methodology for in-house determination. This understanding of solubility is fundamental for professionals engaged in the formulation of products containing this compound and in the design of chemical processes where it is used as a reagent or solvent.

References

- 1. This compound CAS#: 106-27-4 [m.chemicalbook.com]

- 2. This compound | 106-27-4 [chemicalbook.com]

- 3. fudabio.com [fudabio.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | C9H18O2 | CID 7795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound [ventos.com]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Isoamyl Butyrate Using Immobilized Lipase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of isoamyl butyrate, a key flavor compound, using immobilized lipase. This biocatalytic method offers a green and highly selective alternative to traditional chemical synthesis.

Introduction

This compound, possessing a characteristic pear or banana-like aroma, is widely used in the food, cosmetic, and pharmaceutical industries.[1] Enzymatic synthesis using immobilized lipases has emerged as a preferred method due to its high specificity, mild reaction conditions, and the potential for catalyst reuse, aligning with the principles of green chemistry.[1] This document outlines the materials, protocols, and expected outcomes for this biocatalytic process.

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are effective catalysts for esterification reactions in non-aqueous media.[2] Immobilization of these enzymes on solid supports enhances their stability, simplifies product purification, and allows for repeated use of the biocatalyst, making the process more economically viable.[3][4]

Materials and Equipment

-

Enzymes: Commercially available immobilized lipases such as:

-

Lipozyme TL IM (from Thermomyces lanuginosus)[1]

-

Lipozyme IM-20 (from Rhizomucor miehei)

-

Novozym 435 (Candida antarctica lipase B)

-

-

Substrates:

-

Isoamyl alcohol (Isopentyl alcohol)

-

Butyric acid

-

-

Solvents (optional):

-

Reagents for Immobilization (if preparing in-house):

-

Equipment:

-

Shaking incubator or magnetic stirrer with temperature control

-

Reaction vessels (e.g., screw-capped flasks)

-

Analytical equipment (Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC))

-

pH meter

-

Filtration apparatus

-

Rotary evaporator

-

Experimental Protocols

Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline. Optimal conditions may vary depending on the specific lipase and substrates used.

-

Reaction Setup:

-

In a screw-capped flask, combine isoamyl alcohol and butyric acid in the desired molar ratio (e.g., 1:1 or with an excess of the alcohol).[5][6]

-

If using a solvent, add n-hexane or n-heptane to the desired concentration.[1][6]

-

Add the immobilized lipase to the reaction mixture. The enzyme loading can range from 5 to 25 g/mol of the limiting substrate.[5]

-

-

Incubation:

-

Monitoring the Reaction:

-

Periodically withdraw small aliquots of the reaction mixture.

-

Analyze the samples by GC or HPLC to determine the concentration of this compound and the remaining substrates. Alternatively, the consumption of butyric acid can be monitored by titration with a standard NaOH solution.

-

-

Product Recovery:

-

After the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration.

-

The solvent (if used) can be removed under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by distillation or chromatography if required.

-

-

Enzyme Reusability:

-

Wash the recovered immobilized lipase with a suitable solvent (e.g., the one used in the reaction) to remove any adsorbed substrates and products.

-

Dry the enzyme and it can be reused in subsequent batches. The stability of the immobilized lipase can be assessed by monitoring the conversion rate over several cycles.[6]

-

Analytical Method: Gas Chromatography (GC)

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column (e.g., HP-5 or equivalent).

-

Carrier Gas: Nitrogen or Helium.

-

Temperatures:

-

Injector: 250°C

-

Detector: 250°C

-

Oven: Programmed temperature ramp (e.g., start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min).

-

-

Injection Volume: 1 µL.

-

Quantification: Use an internal standard method for accurate quantification of this compound.

Data Presentation

The efficiency of the enzymatic synthesis of this compound is influenced by several factors. The following tables summarize the performance of different immobilized lipases under various optimized conditions as reported in the literature.

Table 1: Comparison of Different Immobilized Lipases for this compound Synthesis

| Immobilized Lipase | Support Material | Solvent | Temperature (°C) | Substrate Concentration | Molar Ratio (Alcohol:Acid) | Conversion Yield (%) | Reaction Time | Reference |

| Lipozyme TL IM (T. lanuginosus) | Silica gel | Hexane | - | 0.16 M Butyric Acid, 0.33 M Isoamyl Alcohol | 2:1 | 96 | 3 h | [1] |

| Lipozyme TL IM (T. lanuginosus) | Silica gel | Hexane | - | - | - | 95.8 | 24 h | [1] |

| Immobilized T. lanuginosus lipase (TLL) | Poly-methacrylate (PMA) | Heptane | - | 500 mM each | 1:1 | 96.1 | 50 min | [6] |

| Immobilized T. lanuginosus lipase (TLL) | Poly-methacrylate (PMA) | Heptane | - | 2000 mM each | 1:1 | 73.6 | 90 min | [6] |

| Lipozyme IM-20 (M. miehei) | Weak anion exchange resin | n-Hexane | 30 | 1.0 M Butyric Acid, 1.25 M Isoamyl Alcohol | 1.25:1 | 98 | 60 h | [5] |

| Lipozyme IM-20 (M. miehei) | Weak anion exchange resin | - | 40 | 0.25 M each | 1:1 | >90 | 24-48 h | [2][8] |

| Novozym 435 (C. antarctica) | - | Solvent-free | 50 | - | 3:1 (Alcohol:Acid) | 95 | 10 h | [7] |

Table 2: Reusability of Immobilized Lipase

| Immobilized Lipase | Support Material | Substrate Concentration | Number of Cycles | Final Activity Retention (%) | Reference |

| Immobilized TLL | Poly-methacrylate (PMA) | 500 mM | 8 | ~96 | [6] |

| Immobilized TLL | Poly-methacrylate (PMA) | 2000 mM | 8 | ~31 | [6] |

| Novozym 435 | - | - | 7 | 75 | [7] |